4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole
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Overview
Description
4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the sulfur atom.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can engage in various chemical interactions. The pathways involved likely depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
- N-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylphenyl)acetamide
- 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide
Uniqueness
What sets 4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole apart from similar compounds is its specific combination of a bicyclic structure with sulfur and nitrogen atoms, along with the phenyl and oxazole rings
Properties
IUPAC Name |
2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXPLPKEQJGCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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